Beryllium acetate

Description

Properties

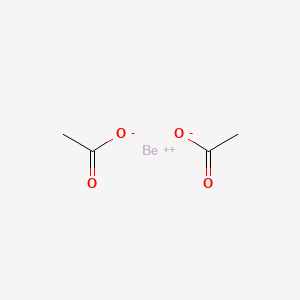

IUPAC Name |

beryllium;diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Be/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOUKRIPFJKDJY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].CC(=O)[O-].CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Be(C2H3O2)2, C4H6BeO4 | |

| Record name | beryllium acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Beryllium_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202658 | |

| Record name | Beryllium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] | |

| Record name | Beryllium acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8402 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

543-81-7 | |

| Record name | Beryllium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beryllium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beryllium di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERYLLIUM ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNR4I378RQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Beryllium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, and chemical and physical properties of two forms of beryllium acetate (B1210297): normal beryllium acetate and basic this compound. The information is intended for researchers, scientists, and professionals in drug development who may utilize beryllium compounds in their work.

Introduction

This compound exists in two primary forms: the normal salt, with the chemical formula Be(C₂H₃O₂)₂, and the basic salt, with the formula Be₄O(O₂CCH₃)₆.[1][2] While both are sources of beryllium, their synthesis, structure, and properties differ significantly. Basic this compound, in particular, is noted for its unique molecular structure and stability.[2][3][4][5] This guide will detail the synthesis and characteristics of both forms, with a focus on providing practical information for laboratory applications.

Normal this compound (Be(C₂H₃O₂)₂)

Normal this compound is a moderately water-soluble crystalline beryllium source.[1] Upon heating, it decomposes to form beryllium oxide.[1] It serves as a precursor for the production of high-purity beryllium compounds.[1]

Properties of Normal this compound

Quantitative data for normal this compound is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₆BeO₄ | [1] |

| Molecular Weight | 127.10 g/mol | [6][7] |

| Appearance | White solid/crystals | [6] |

| Decomposition Temperature | 60-100 °C (slow heating), 150-180 °C (rapid heating) | [6] |

| Solubility in Water | Moderately soluble, dissolves slowly with hydrolysis in boiling water. | [1][6] |

| Solubility in Organic Solvents | Practically insoluble in absolute alcohol and other common organic solvents. | [6] |

Synthesis of Normal this compound

A common method for the preparation of normal this compound involves the reaction of basic this compound with a mixture of acetyl chloride and glacial acetic acid.

Experimental Protocol:

-

Dissolve 4 grams of basic this compound in 50 mL of boiling glacial acetic acid.

-

Reflux the solution with 4-5 grams of acetyl chloride for a brief period.

-

A precipitate of normal this compound will form within a few minutes.

-

Filter the precipitate and wash it with glacial acetic acid followed by cold chloroform (B151607).

-

Dry the final product in a vacuum desiccator.

-

This method can yield a product of 90-94% purity.

Basic this compound (Be₄O(O₂CCH₃)₆)

Basic this compound is a colorless, volatile crystalline solid with the formula Be₄O(O₂CCH₃)₆.[2] It is distinguished by its remarkable thermal stability and its solubility in organic solvents, which is unusual for a metallic salt of an organic acid.[2][8] This property is useful for the extraction and purification of beryllium.[2]

Properties of Basic this compound

The key physical and chemical properties of basic this compound are presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈Be₄O₁₃ | [9][10] |

| Molecular Weight | 406.31 g/mol | [9] |

| Appearance | White flakes/crystals | [9][11] |

| Melting Point | 284-286 °C | [4][12] |

| Boiling Point | 331 °C (sublimes without decomposition) | [2][9] |

| Density | 1.36 g/cm³ | [9] |

| Solubility in Water | Insoluble | [2][11][13] |

| Solubility in Organic Solvents | Soluble in chloroform, ether, and acetic acid. | [2][14][11][13] |

| Crystal Structure | Cubic | [8] |

Synthesis of Basic this compound

Several methods are available for the synthesis of basic this compound. The most common methods start from basic beryllium carbonate, beryllium hydroxide (B78521), or beryllium oxide.

Method 1: From Basic Beryllium Carbonate

This method involves the reaction of basic beryllium carbonate with hot acetic acid.[2][4][5][12][13]

Experimental Protocol:

-

Stir 8 grams of basic beryllium carbonate with 16 mL of glacial acetic acid on a steam bath or hot plate until the evolution of carbon dioxide ceases.[12]

-

Cool the resulting solution and filter the crude product by suction, then air-dry.[12]

-

To purify, stir the crude material with 20 mL of dry chloroform and filter to remove any insoluble impurities.[12]

-

Evaporate the chloroform solution to dryness on a steam bath.[12]

-

Dry the resulting colorless crystals in a vacuum to remove any residual solvent. This process yields approximately 65% of the final product.[12]

Method 2: From Beryllium Hydroxide

This protocol uses beryllium hydroxide and glacial acetic acid.

Experimental Protocol:

-

Dissolve beryllium hydroxide in 50% acetic acid.[8]

-

Evaporate the solution to dryness.[8]

-

Recrystallize the residue repeatedly from chloroform until a constant melting point of 285-286 °C is achieved.[8]

Method 3: From Beryllium Oxide

This method utilizes beryllium oxide and acetic anhydride (B1165640).[15]

Experimental Protocol:

-

Heat a mixture of beryllium oxide and a stoichiometric excess of acetic anhydride to a temperature of 70-90 °C to initiate an exothermic reaction.[15]

-

Allow the reaction to proceed to completion.[15]

-

Recover the resulting beryllium basic acetate.[15] For an improved yield, it is recommended to use beryllium oxide obtained by calcining beryllium hydroxide at a temperature not exceeding 500 °C.[15]

Structural Characteristics

The structure of basic this compound is particularly noteworthy. It features a central oxygen atom tetrahedrally coordinated to four beryllium atoms.[2][8][13] Six acetate groups bridge the six edges of the Be₄ tetrahedron.[8][13] This arrangement results in a highly stable, non-polar, and symmetrical molecule with a diamondoid structure, consisting of interlocking six-membered Be₂O₃C rings.[2][4][5]

Visualized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of basic this compound.

Caption: A flowchart illustrating the key stages in the synthesis and purification of basic this compound.

Applications

While basic this compound has been described as having limited direct applications, its unique properties lend it to specific uses in a research context.[2] Its solubility in organic solvents is valuable for the extraction and purification of beryllium.[2] Furthermore, single crystals of basic this compound can be grown with relative ease and are useful for the alignment of X-ray diffractometers and as a reference standard in protein crystallography.[2] Normal this compound primarily serves as a source for the preparation of other pure beryllium salts.[11]

Safety Considerations

Beryllium and its compounds are toxic and are classified as known human carcinogens.[7][11] All handling of this compound should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Inhalation and ingestion of beryllium compounds must be strictly avoided.[11] Users should consult the relevant Safety Data Sheets (SDS) before working with these materials.

References

- 1. americanelements.com [americanelements.com]

- 2. Basic this compound - Wikipedia [en.wikipedia.org]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Basic_beryllium_acetate [bionity.com]

- 5. Basic_beryllium_acetate [chemeurope.com]

- 6. This compound [drugfuture.com]

- 7. This compound | C4H6BeO4 | CID 10981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. americanelements.com [americanelements.com]

- 10. This compound, basic [webbook.nist.gov]

- 11. This compound, BASIC CAS#: 543-81-7 [m.chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. brainly.in [brainly.in]

- 14. youtube.com [youtube.com]

- 15. US2641611A - Method of producing beryllium basic acetate - Google Patents [patents.google.com]

Unveiling the Core: A Technical Guide to the Crystal Structure of Basic Beryllium Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide delves into the intricate crystal structure of basic beryllium acetate (B1210297), Be₄O(O₂CCH₃)₆. A compound of significant academic interest due to its unique molecular architecture and high stability, its structural elucidation has been a landmark in coordination chemistry. This document provides a comprehensive summary of its crystallographic data, the experimental protocols used for its characterization, and a visual representation of the relationship between its molecular and crystal structures.

Crystallographic Data Summary

The crystal structure of basic beryllium acetate has been well-established through seminal X-ray diffraction studies. The key quantitative data is summarized below for clarity and comparative analysis.

Table 1: Crystal System and Unit Cell Parameters

| Parameter | Value | Reference |

| Crystal System | Cubic | [1] |

| Space Group | T_h^6 - Pa3 | [2] |

| Lattice Parameter (a) | 15.72 Å | [2] |

| Molecules per Unit Cell (Z) | 8 | [3] |

| Specific Gravity | 1.39 g/cm³ | [1] |

Table 2: Atomic Coordinates and Wyckoff Positions

The atomic arrangement within the cubic unit cell is defined by the following parameters, as determined by Pauling and Sherman (1934).

| Atom | Wyckoff Position | u | x | y | z |

| O (central) | 8(c) | 0 | 0 | 0 | |

| Be | 32(e) | 0.0605 | u | u | u |

| O (acetate) | 96(h) | 0.125 | 0.045 | -0.030 | |

| C (carboxyl) | 48(g) | 0.145 | 0 | 1/4 | |

| C (methyl) | 48(g) | 0.210 | 0 | 1/4 |

Note: The values for x, y, and z for the acetate oxygen and the x-parameter for the carbon atoms were determined by comparing calculated and observed X-ray reflection intensities.[2]

Table 3: Key Interatomic Distances

| Bond | Distance (Å) | Reference |

| Be - O (central) | 1.65 | [2] |

| C - O (carboxyl) | 1.29 | [2] |

Experimental Protocols

The determination of the crystal structure of basic this compound was primarily accomplished through single-crystal X-ray diffraction techniques. While detailed experimental parameters from the original early 20th-century publications are not as exhaustive as modern reports, the general methodology can be outlined.

Synthesis of Basic this compound Crystals

Single crystals suitable for X-ray diffraction were prepared by dissolving basic beryllium carbonate in hot acetic acid.[4] The resulting solution was then subjected to repeated crystallization from chloroform (B151607) until a constant melting point of 285-286°C was achieved, indicating a high purity of the sample.[1]

X-ray Diffraction Analysis

The foundational structural studies utilized X-ray diffraction methods common in the 1920s and 1930s.

-

Instrumentation: The experiments were conducted using an X-ray spectrometer, which would have consisted of an X-ray tube to generate radiation, a goniometer to orient the crystal, and a detector to measure the intensity of the diffracted X-rays.

-

Data Collection: Intensity data for the various crystallographic reflections were collected photographically.[2] Laue photographs were also employed to determine the crystal symmetry. Specifically, a Laue photograph taken on the (111) crystal face revealed a three-fold axis of symmetry but no symmetry planes, which was crucial in determining the correct space group.[2]

-

Structure Solution: The arrangement of atoms in the unit cell was determined by a trial-and-error method. The positions of the atoms were postulated based on chemical intuition and symmetry constraints imposed by the space group. The intensities of the X-ray reflections were then calculated from these proposed atomic positions and compared with the experimentally observed intensities. The atomic parameters were refined until the best agreement between calculated and observed data was achieved.[2]

Structure-Property Relationship Visualization

The highly symmetric cubic crystal structure of basic this compound is a direct consequence of its unique and stable molecular geometry. The following diagram illustrates the logical flow from the molecular components to the final crystal lattice.

Caption: From Molecule to Crystal Lattice.

The structure of basic this compound is characterized by a central oxygen atom tetrahedrally coordinated to four beryllium atoms.[4][5] This forms a stable Be₄O⁶⁺ core. Six acetate groups act as bridging ligands, each spanning two beryllium atoms, resulting in a highly symmetric, non-polar, and roughly tetrahedral molecule.[4] These molecules then pack in the solid state in a manner analogous to the arrangement of carbon atoms in a diamond lattice, leading to a cubic crystal system.[1][2] This efficient packing contributes to the compound's notable stability, as evidenced by its ability to be sublimed in a vacuum without decomposition.[4]

References

An In-depth Technical Guide to Beryllium Oxyacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of beryllium oxyacetate, also known as basic beryllium acetate (B1210297), a compound of significant interest due to its unique molecular structure. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and characterization, and presents key quantitative data in a structured format.

Core Properties and Molecular Formula

Beryllium oxyacetate is a coordination complex with the molecular formula C₁₂H₁₈Be₄O₁₃, often represented as Be₄O(OCOCH₃)₆.[1][2][3] It is also referred to as beryllium oxide acetate or basic beryllium acetate.[1][3][4] The compound exists as a colorless, volatile crystalline solid.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of beryllium oxyacetate is presented in the table below.

| Property | Value |

| Molecular Weight | 406.31 g/mol [1] |

| Appearance | Colorless solid[4] |

| Melting Point | 285 °C[4] |

| Boiling Point | 330 °C (sublimes)[4] |

| Solubility | Insoluble in water; Soluble in chloroform (B151607) and hot acetic acid[4][5] |

Molecular Structure

The molecular structure of beryllium oxyacetate is notable for its high symmetry. It features a central oxygen atom tetrahedrally coordinated to four beryllium atoms.[4] Each edge of the Be₄ tetrahedron is bridged by an acetate group.[4] This arrangement results in a cage-like structure of interlocking six-membered Be₂O₃C rings.[4][5] The structure has been confirmed by X-ray crystallography.[2]

References

The Solubility of Beryllium Acetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of beryllium acetate (B1210297) in organic solvents. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical properties of this compound. This document distinguishes between the two common forms of beryllium acetate—normal this compound and basic this compound—and presents available solubility data, preparation methodologies, and relevant chemical insights.

Introduction to this compound and Its Forms

This compound exists in two primary forms, each with distinct structures and solubility profiles:

-

Normal this compound: With the chemical formula Be(C₂H₃O₂)₂, this is the neutral salt formed from the reaction of beryllium hydroxide (B78521) with acetic acid.

-

Basic this compound: This compound, with the formula Be₄O(O₂CCH₃)₆, is also known as beryllium oxyacetate. It possesses a unique cage-like structure with a central oxygen atom tetrahedrally coordinated to four beryllium atoms.[1] This structure imparts a nonpolar character to the molecule, significantly influencing its solubility.[1][2]

The difference in their chemical nature leads to considerable variations in their solubility in organic media, a critical consideration for their application in synthesis, purification, and formulation.

Solubility of this compound in Organic Solvents

The solubility of the two forms of this compound in organic solvents differs significantly. While normal this compound is generally insoluble, basic this compound exhibits solubility in a range of nonpolar and polar aprotic solvents.

Normal this compound

Normal this compound is characterized by its poor solubility in common organic solvents. It is described as being "practically insoluble" in absolute alcohol and other typical organic solvents.[3][4] This low solubility limits its utility in many organic-phase reactions and applications.

Basic this compound

In contrast, basic this compound is soluble in a variety of organic solvents, which is consistent with its nonpolar nature.[1][2] Its solubility makes it useful for processes such as extraction and purification of beryllium-rich fractions.[1]

Table 1: Qualitative Solubility of Basic this compound in Various Organic Solvents

| Solvent | Solubility | Reference(s) |

| Acetone | Soluble | [5] |

| Acetic Acid | Soluble | [5][6] |

| Benzaldehyde | Soluble | [5] |

| Benzene | Sparingly Soluble | [5] |

| Carbon Tetrachloride | Sparingly Soluble | [5] |

| Chloroform (B151607) | Soluble | [1][2][7] |

| Ethyl Acetate | Soluble | [5] |

| Ethyl Malonate | Soluble | [5] |

| Molten Monochloroacetic Acid | Soluble | [5] |

| Nitrobenzene | Soluble | [5] |

| Phosphorus Trichloride | Soluble | [5] |

| Toluene | Soluble | [5] |

Note: Quantitative solubility data for basic this compound is scarce in the readily available literature. One older source from 1914 mentions a solubility of 33% in chloroform at 18°C, though the context and accuracy of this measurement are not fully detailed.[5]

Experimental Protocols

Detailed, standardized experimental protocols for the quantitative determination of this compound solubility are not extensively documented in readily accessible literature. However, methods for the preparation and purification of basic this compound provide insights into practical laboratory procedures.

Preparation of Basic this compound

A common method for the synthesis of basic this compound involves the reaction of basic beryllium carbonate with hot acetic acid.[1][2] The resulting product can be purified by recrystallization from a suitable organic solvent, such as chloroform.[8]

Workflow for the Preparation of Basic this compound

Caption: Preparation of basic this compound.

Purification by Recrystallization

The solubility of basic this compound in solvents like chloroform allows for its purification through recrystallization. This process involves dissolving the crude product in a minimum amount of hot solvent and then allowing the solution to cool, which leads to the formation of purified crystals.

Signaling Pathways and Biological Interactions

There is no information in the reviewed literature to suggest that this compound is involved in specific biological signaling pathways. As a metallic salt, its biological effects are primarily related to the toxicity of the beryllium ion. The synergistic antioxidant effects of Moringa oleifera with piperine (B192125) and curcumin (B1669340) on beryllium-induced toxicity have been studied, indicating a focus on mitigating its harmful effects rather than its involvement in specific signaling cascades.[9]

Conclusion

The solubility of this compound in organic solvents is highly dependent on its form. Normal this compound is largely insoluble in common organic solvents. In contrast, basic this compound (beryllium oxyacetate) exhibits significant solubility in a range of nonpolar and some polar aprotic solvents due to its nonpolar, cage-like structure. This property is leveraged in its synthesis and purification. For researchers and professionals in drug development, understanding this distinction is crucial for handling and utilizing beryllium compounds effectively and safely. Further research to quantify the solubility of basic this compound in various organic solvents at different temperatures would be a valuable addition to the existing literature.

References

- 1. Basic this compound - Wikipedia [en.wikipedia.org]

- 2. Basic_beryllium_acetate [chemeurope.com]

- 3. This compound [drugfuture.com]

- 4. 543-81-7 CAS MSDS (this compound, BASIC) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. This compound, BASIC CAS#: 543-81-7 [m.chemicalbook.com]

- 7. brainly.in [brainly.in]

- 8. scispace.com [scispace.com]

- 9. Moringa oleifera: An Updated Comprehensive Review of Its Pharmacological Activities, Ethnomedicinal, Phytopharmaceutical Formulation, Clinical, Phytochemical, and Toxicological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition of Beryllium Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal decomposition of beryllium acetate (B1210297), addressing both the normal and the more stable basic form (beryllium oxyacetate). Due to a notable scarcity of detailed, modern experimental studies specifically characterizing the thermal decomposition of beryllium acetate, this document synthesizes known properties and presents a detailed framework of the experimental protocols and analytical techniques required for a thorough investigation. It is designed to equip researchers and professionals with the necessary information to conduct their own analyses. The guide includes detailed experimental methodologies for techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Evolved Gas Analysis (EGA), alongside structured data tables and diagrams illustrating decomposition pathways and experimental workflows.

Introduction

This compound exists in two primary forms: normal this compound, Be(CH₃COO)₂, and basic this compound (also known as beryllium oxyacetate), Be₄O(O₂CCH₃)₆. These compounds exhibit markedly different thermal stabilities, a critical factor in their handling, synthesis, and potential applications. Basic this compound, in particular, is noted for its remarkable thermal stability, being distillable at high temperatures.[1] The thermal decomposition of these compounds results in the formation of beryllium oxide (BeO), a material with applications in ceramics, electronics, and nuclear technology.

Understanding the precise mechanisms, kinetics, and products of decomposition is crucial for process optimization and safety, especially given the high toxicity of beryllium compounds. This guide outlines the current state of knowledge and provides the necessary protocols for a comprehensive study of their thermal behavior.

Known Thermal Properties

Detailed thermogravimetric and kinetic data for this compound are not widely available in recent literature. However, historical data and chemical principles provide a foundational understanding.

-

Normal this compound (Be(CH₃COO)₂): This form is significantly less stable than its basic counterpart. Reports suggest it decomposes at temperatures above 60°C.

-

Basic this compound (Be₄O(O₂CCH₃)₆): This compound displays high thermal stability. It melts at approximately 284-286°C and can be sublimed or distilled at 330°C in a vacuum without decomposition.[1][2] Decomposition is reported to begin at temperatures above 400°C.[3]

The decomposition ultimately yields beryllium oxide (BeO) and gaseous byproducts, which are expected to include carbon monoxide (CO), carbon dioxide (CO₂), and acetone (B3395972), similar to the decomposition of other metal acetates.

Data Presentation

A comprehensive thermal analysis of this compound would yield quantitative data that can be summarized for comparative purposes. The following tables are presented as templates to be populated with experimental data.

Table 1: Thermal Decomposition Data from TGA/DTA

| Compound | Atmosphere | Onset T (°C) | Peak T (°C) | Mass Loss (%) | Solid Residue |

| Be(CH₃COO)₂ | Inert (N₂) | Data not available | Data not available | Data not available | BeO |

| Be(CH₃COO)₂ | Oxidative (Air) | Data not available | Data not available | Data not available | BeO |

| Be₄O(O₂CCH₃)₆ | Inert (N₂) | ~400 | Data not available | Data not available | BeO |

| Be₄O(O₂CCH₃)₆ | Oxidative (Air) | Data not available | Data not available | Data not available | BeO |

Note: Values are placeholders and must be determined experimentally.

Table 2: Kinetic Parameters of Decomposition

| Compound | Atmosphere | Decomposition Step | Activation Energy (Ea, kJ/mol) | Reaction Order (n) | Pre-exponential Factor (A, s⁻¹) |

| Be(CH₃COO)₂ | Inert (N₂) | Main Decomposition | Data not available | Data not available | Data not available |

| Be₄O(O₂CCH₃)₆ | Inert (N₂) | Main Decomposition | Data not available | Data not available | Data not available |

Note: Kinetic parameters are typically calculated from TGA data obtained at multiple heating rates using methods such as Flynn-Wall-Ozawa or Coats-Redfern.

Experimental Protocols

To generate the data required for a thorough analysis, a suite of thermal analysis techniques should be employed.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

This protocol outlines the simultaneous measurement of mass loss (TGA) and heat flow changes (DTA) as a function of temperature.

Objective: To determine decomposition temperatures, mass loss percentages, and thermal events (endothermic/exothermic).

Apparatus:

-

Simultaneous Thermal Analyzer (TGA/DTA or TGA/DSC)

-

Microbalance with high sensitivity (e.g., < 0.1 µg)

-

Temperature controller and furnace capable of reaching at least 1000°C

-

Gas flow controller for inert (N₂, Ar) and oxidative (Air) atmospheres

-

Alumina or platinum crucibles

Procedure:

-

Calibration: Calibrate the instrument for mass using standard weights and for temperature using certified reference materials with known melting points (e.g., Indium, Zinc).

-

Sample Preparation: Place 5-10 mg of the this compound sample into a clean, tared crucible.

-

Atmosphere Control: Purge the furnace with the desired gas (e.g., Nitrogen or Air) at a constant flow rate of 50-100 mL/min for at least 30 minutes before the experiment to ensure an inert or oxidative environment.

-

Thermal Program: Heat the sample from ambient temperature to 800°C at a constant heating rate (e.g., 10°C/min). For kinetic analysis, repeat the experiment at different heating rates (e.g., 5, 15, and 20°C/min).

-

Data Acquisition: Record the sample mass, temperature, and differential thermal signal throughout the experiment.

-

Data Analysis: Plot the mass loss (%) and its derivative (DTG) against temperature. Identify the onset and peak temperatures of decomposition from the DTG curve. Integrate DTA peaks to determine the enthalpy of transitions.

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS) or FTIR

This protocol describes the identification of gaseous products released during decomposition.

Objective: To identify the chemical composition of evolved gases.

Apparatus:

-

TGA instrument coupled to a Mass Spectrometer (MS) or Fourier-Transform Infrared Spectrometer (FTIR) via a heated transfer line.

-

Quadrupole mass spectrometer or FTIR gas cell.

Procedure:

-

Setup: Couple the TGA outlet to the MS or FTIR inlet using a heated transfer line (typically held at >200°C to prevent condensation).

-

TGA Experiment: Run the TGA experiment as described in Protocol 4.1, typically under an inert helium atmosphere for MS coupling.

-

EGA Data Acquisition: Continuously acquire mass spectra or infrared spectra of the evolved gases throughout the TGA run.

-

Data Analysis:

-

For MS: Plot the ion current for specific mass-to-charge ratios (m/z) corresponding to expected products (e.g., m/z 18 for H₂O, 44 for CO₂, 28 for CO, 43 for acetone fragment) as a function of temperature.

-

For FTIR: Identify characteristic absorption bands in the IR spectra of the evolved gas stream to identify functional groups and specific molecules (e.g., C=O, C-H).

-

Characterization of Solid Residue

Objective: To confirm the composition and morphology of the final decomposition product.

Apparatus:

-

X-ray Diffractometer (XRD)

-

Scanning Electron Microscope (SEM)

Procedure:

-

Residue Collection: After a TGA run is complete and the furnace has cooled, carefully collect the solid residue from the crucible.

-

XRD Analysis: Perform powder XRD on the residue to identify its crystalline phases by comparing the resulting diffraction pattern with standard databases (e.g., JCPDS) to confirm the formation of BeO.

-

SEM Analysis: Mount a portion of the residue on a sample holder, coat with a conductive layer (e.g., gold), and examine using SEM to observe the particle morphology, size, and porosity.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz provide clear visual representations of the logical relationships in the decomposition process and experimental design.

Caption: Proposed thermal decomposition pathways for normal and basic this compound.

Caption: Workflow for the comprehensive thermal analysis of this compound.

References

An In-Depth Technical Guide to the Chemical Structure of Hexa-μ-acetato-μ4-oxo-tetraberyllium(II)

For Researchers, Scientists, and Drug Development Professionals

Hexa-μ-acetato-μ4-oxo-tetraberyllium(II), more commonly known as basic beryllium acetate (B1210297), is a coordination complex with the chemical formula Be₄O(O₂CCH₃)₆.[1] This compound is notable for its remarkable thermal stability and unique molecular architecture.[2] Despite being the subject of early crystallographic studies, it has limited direct applications but serves as a model compound in coordination chemistry and a useful material in specialized contexts like X-ray diffractometer alignment.[1] This guide provides a detailed overview of its structure, properties, and synthesis.

Molecular Structure and Bonding

The defining feature of basic beryllium acetate is its highly symmetrical, cage-like structure. The core of the molecule consists of a central oxygen atom that is tetrahedrally coordinated to four beryllium(II) ions, forming a μ₄-oxo-tetraberyllium core [Be₄O]⁶⁺.[1][3] This tetrahedral arrangement is the foundation of the molecule's overall geometry.

The six edges of this Be₄ tetrahedron are each bridged by an acetate (CH₃COO⁻) ligand in a bidentate fashion (μ-acetato).[1] Each acetate ligand coordinates to two different beryllium atoms. This extensive bridging results in a rigid and stable structure composed of interlocking six-membered Be₂O₃C rings.[1] Early X-ray analysis by Bragg, Morgan, and later Pauling, substantiated this tetrahedral configuration, disproving earlier planar models.[3][4] The resulting molecule is nonpolar, which explains its solubility in organic solvents like chloroform (B151607) and insolubility in water.[1][2]

Physicochemical and Structural Data

The key physical and structural parameters of basic this compound are summarized below. The stability of the compound is highlighted by its ability to be sublimed at high temperatures without decomposing.

| Property | Value |

| Systematic Name | Hexa-μ-acetato(O,O')-μ₄-oxo-tetraberyllium(II)[1] |

| Chemical Formula | C₁₂H₁₈Be₄O₁₃[5] |

| Molar Mass | 406.31 g/mol [1][5] |

| Appearance | Colorless solid[1] |

| Melting Point | 285–286 °C[1][3] |

| Boiling Point | 330 °C (sublimes in vacuum)[1] |

| Solubility | Soluble in chloroform; Insoluble in water[1][2] |

| Crystal System | Cubic[3] |

| Be-O Bond Distance | ~1.65 Å[4] |

Experimental Protocols

A common and reliable method for synthesizing basic this compound involves the reaction of basic beryllium carbonate with hot glacial acetic acid.[2]

Materials:

-

Basic beryllium carbonate ((BeOH)₂CO₃)

-

Glacial acetic acid (CH₃COOH)

-

Chloroform (CHCl₃)

Procedure:

-

Reaction: Stir 8 g of basic beryllium carbonate with 16 mL of glacial acetic acid. Heat the mixture gently on a steam bath or hot plate until the evolution of carbon dioxide gas ceases.

-

Isolation: Cool the resulting solution to allow the crude product to crystallize. Filter the solid product by suction and allow it to air-dry.

-

Purification: Stir the crude material with 20 mL of dry chloroform to dissolve the product, leaving behind insoluble impurities.

-

Recrystallization: Filter the chloroform solution to remove any remaining solids. Evaporate the filtrate to dryness on a steam bath to yield colorless crystals of basic this compound.

-

Drying: Dry the final product in a vacuum desiccator to remove any residual solvent. This method typically yields around 65% of the pure compound.

Applications and Significance

While not widely used, the unique properties of basic this compound lend it to specific applications. Its solubility in organic solvents is utilized for the extraction and purification of beryllium.[1] Furthermore, its ability to form well-defined single crystals makes it a valuable tool for the calibration and alignment of X-ray diffractometers and as a reference standard in protein crystallography.[1] From a research perspective, it remains a cornerstone example of a stable, metal-oxo cluster with a highly symmetrical structure.

References

An In-depth Technical Guide to the Preparation of Beryllium Acetate from Beryllium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of basic beryllium acetate (B1210297), with a primary focus on its preparation from basic beryllium carbonate. This document outlines detailed experimental protocols, reaction mechanisms, purification techniques, and characterization data to support researchers and professionals in the fields of chemistry and drug development.

Introduction

Basic beryllium acetate, with the chemical formula Be₄O(CH₃COO)₆, is a coordination complex with a distinctive tetrahedral Be₄O⁶⁺ core.[1] Each pair of beryllium ions is bridged by an acetate ligand. This unique structure contributes to its notable thermal stability, allowing it to be sublimed in a vacuum without decomposition.[1] While it is insoluble in water, it readily dissolves in nonpolar organic solvents such as chloroform (B151607).[1] This property is particularly useful for its separation and purification.

This guide details the chemical pathways to synthesize this compound, offering a comparative analysis of different methodologies and the resulting product characteristics.

Chemical and Physical Properties

A summary of the key physical and chemical properties of basic this compound is provided in the table below for quick reference.

| Property | Value | Reference(s) |

| Chemical Formula | Be₄O(CH₃COO)₆ | [1] |

| Molar Mass | 406.31 g/mol | [1] |

| Appearance | Colorless, volatile crystalline solid | [2] |

| Melting Point | 285-286 °C | [3] |

| Boiling Point | 330-331 °C (sublimes) | [1] |

| Solubility | Insoluble in water; Soluble in chloroform and ether | [1][2] |

| Purity (Commercial) | >99% |

Synthesis of Basic this compound

The primary route for the synthesis of basic this compound involves the reaction of a beryllium precursor with acetic acid. The most commonly cited starting material is basic beryllium carbonate. Alternative precursors include beryllium hydroxide (B78521) and beryllium oxide.

Reaction Mechanism

The formation of basic this compound from basic beryllium carbonate is fundamentally an acid-base reaction. The acetic acid protonates the carbonate and hydroxide groups of the basic beryllium carbonate, leading to the formation of water, carbon dioxide, and this compound species. These species then undergo a series of condensation and coordination steps to form the stable Be₄O(CH₃COO)₆ cluster.

While the precise step-by-step mechanism for the self-assembly of the Be₄O core is not extensively detailed in the literature, the overall transformation can be conceptualized as follows:

-

Acid-Base Reaction: The initial reaction involves the neutralization of the basic beryllium carbonate with acetic acid.

-

Formation of this compound Intermediates: This initial reaction yields this compound and water.

-

Hydrolysis and Condensation: Under the reaction conditions, this compound intermediates likely undergo hydrolysis and condensation, leading to the formation of Be-O-Be bridges.

-

Cluster Formation: These bridges continue to form, ultimately leading to the thermodynamically stable tetrahedral Be₄O core, coordinated by six acetate ligands.

Caption: Conceptual reaction pathway for the formation of basic this compound.

Experimental Protocols

Detailed experimental procedures for the synthesis of basic this compound from different precursors are provided below.

This is the most commonly cited laboratory-scale preparation method.

Procedure:

-

Combine 8.0 g of basic beryllium carbonate with 16 mL of glacial acetic acid in a suitable flask.

-

Heat the mixture on a hot plate or steam bath with stirring until the evolution of carbon dioxide ceases.

-

Cool the resulting solution to room temperature to allow for the crystallization of the product.

-

Collect the crude product by suction filtration and allow it to air-dry.

-

For purification, stir the crude material with 20 mL of dry chloroform.

-

Remove any insoluble impurities by filtration.

-

Evaporate the chloroform from the filtrate on a steam bath to yield colorless crystals of basic this compound.

-

Dry the final product in a vacuum desiccator to remove any residual solvent.

A reported yield for this method is approximately 65%.

An alternative synthesis route utilizes beryllium hydroxide as the starting material.

Procedure:

-

Dissolve beryllium hydroxide in a 50% aqueous solution of acetic acid.

-

Evaporate the solution to dryness.

-

The resulting residue is then purified by repeated recrystallization from chloroform until a constant melting point of 285-286 °C is achieved.[3]

While specific reactant quantities and yields are not detailed in the available literature for this method, it is presented as a viable route to a high-purity product.[3]

For applications requiring very high purity, a method starting from beryllium oxide and utilizing acetic anhydride (B1165640) has been developed. This method is reported to produce a product with higher purity and better yields compared to methods using aqueous acetic acid, as the formation of water, which can lead to hydrolysis of the product, is avoided.[4]

Procedure:

-

Beryllium hydroxide is first calcined at a temperature not exceeding 500 °C to produce beryllium oxide.

-

A mixture of the calcined beryllium oxide and a stoichiometric excess of acetic anhydride is heated to 70-90 °C to initiate an exothermic reaction.

-

The reaction is allowed to proceed to completion.

-

The excess acetic anhydride is removed by distillation.

-

The basic this compound is then purified by sublimation.

Purification

The primary methods for the purification of basic this compound are recrystallization and sublimation.

-

Recrystallization: Chloroform is a commonly used solvent for recrystallization.[3] The crude product is dissolved in a minimal amount of hot chloroform, and upon cooling, purified crystals of basic this compound precipitate. Acetic acid can also be used as a recrystallization solvent.

-

Sublimation: Due to its thermal stability, basic this compound can be effectively purified by sublimation under vacuum.[1] This method is particularly useful for removing non-volatile impurities.

The choice of purification method will depend on the nature of the impurities and the desired final purity of the product.

Characterization

The identity and purity of the synthesized basic this compound can be confirmed through various analytical techniques.

Physical Properties

As detailed in Table 1, the melting point of pure basic this compound is a sharp range between 285-286 °C.[3] A broad or depressed melting point can be indicative of impurities.

Spectroscopic Data

Mass Spectrometry: The mass spectrum of basic this compound provides confirmation of its molecular weight. The NIST Chemistry WebBook provides reference mass spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the acetate ligands. The ¹H NMR spectrum is expected to show a singlet for the methyl protons, while the ¹³C NMR would show signals for the methyl and carboxylate carbons.

Summary of Synthesis Data

The following table summarizes the quantitative data found for the synthesis of basic this compound.

| Starting Material | Reagents | Reaction Conditions | Purification Method | Yield | Purity | Reference(s) |

| Basic Beryllium Carbonate | Glacial Acetic Acid | Heating on a steam bath | Recrystallization from Chloroform | 65% | Not specified | |

| Beryllium Hydroxide | 50% Acetic Acid | Evaporation to dryness | Repeated recrystallization from Chloroform | Not specified | High (constant melting point) | [3] |

| Beryllium Oxide | Acetic Anhydride | 70-90 °C | Sublimation | "Good" (not quantified) | "High" | [4] |

Logical Workflow Diagram

The general workflow for the preparation and purification of basic this compound from basic beryllium carbonate is illustrated below.

Caption: General workflow for the synthesis and purification of basic this compound.

Conclusion

This technical guide has provided a detailed overview of the preparation of basic this compound from basic beryllium carbonate, including experimental protocols, and characterization data. The synthesis is a straightforward acid-base reaction followed by purification, typically yielding a product of good purity. For applications requiring higher purity, alternative synthetic routes starting from beryllium hydroxide or beryllium oxide may be considered. The unique properties of basic this compound, particularly its solubility in organic solvents and thermal stability, make its purification relatively straightforward. This guide serves as a valuable resource for researchers and professionals requiring a comprehensive understanding of the synthesis of this important beryllium compound.

References

An In-depth Technical Guide to the Vibrational Spectra of Basic Beryllium Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic beryllium acetate (B1210297), with the chemical formula Be₄O(O₂CCH₃)₆, is a coordination complex with a distinctive structure featuring a central oxygen atom tetrahedrally coordinated to four beryllium atoms.[1] Six acetate groups bridge the edges of the Be₄ tetrahedron. This unique structure imparts considerable thermal stability to the molecule.[2] Understanding the vibrational spectra of basic beryllium acetate is crucial for its characterization, stability assessment, and for studying its interactions in various chemical and biological systems. This guide provides a comprehensive overview of the vibrational spectroscopic properties of basic this compound, including detailed experimental protocols and data analysis.

Molecular Structure and Vibrational Modes

The structure of basic this compound consists of a Be₄O⁶⁺ core with acetate ligands (CH₃CO₂⁻) spanning each of the pairs of Be²⁺ centers.[1] The molecule is comprised of interlocking six-membered Be₂O₃C rings.[1] The vibrational spectrum of this complex is rich and can be broadly divided into modes associated with the acetate ligands and modes involving the central Be₄O core.

Logical Relationship of Structural Components

The following diagram illustrates the hierarchical relationship of the components of basic this compound, which is fundamental to understanding its vibrational spectrum.

Experimental Protocols

Synthesis of Basic this compound

A common method for the synthesis of basic this compound involves the reaction of basic beryllium carbonate with hot acetic acid.[3] The product can be purified by recrystallization from a solvent like chloroform, in which it is soluble.[3]

Infrared (IR) Spectroscopy

A standard experimental setup for obtaining the infrared spectrum of basic this compound is as follows:

-

Sample Preparation: A solid sample of basic this compound is finely ground and mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, for soluble samples, a solution in a suitable solvent (e.g., chloroform) can be prepared and analyzed in a liquid-cell accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the pure solvent is recorded separately and subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Raman Spectroscopy

The following protocol outlines a typical Raman spectroscopy experiment for basic this compound:

-

Sample Preparation: A small amount of the crystalline solid is placed in a glass capillary tube or on a microscope slide.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., a 532 nm or 785 nm laser) and a sensitive detector (e.g., a CCD camera) is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The data is typically presented as a plot of Raman intensity versus Raman shift (in cm⁻¹).

The workflow for vibrational spectral analysis can be summarized as follows:

Vibrational Spectra Data

The vibrational spectrum of basic this compound is characterized by contributions from the acetate ligands and the central Be₄O core. A study by Buchner et al. (2021) provides spectroscopic data for this compound.[4] While detailed assignments can be complex, key vibrational modes can be identified.

Infrared (IR) Spectral Data

The following table summarizes the expected infrared absorption bands for basic this compound based on the work of Buchner et al. (2021) and general knowledge of acetate and metal-oxo cluster vibrations.[4][5]

| Wavenumber (cm⁻¹) | Tentative Assignment |

| ~2980 - 2920 | ν(C-H) of methyl groups |

| ~1600 - 1550 | νₐₛ(COO) - Asymmetric stretching of carboxylate |

| ~1450 - 1400 | νₛ(COO) - Symmetric stretching of carboxylate |

| ~1350 | δ(CH₃) - Methyl bending |

| ~1040 | ν(C-C) - Carbon-carbon stretching |

| ~970 | ρ(CH₃) - Methyl rocking |

| ~800 - 700 | ν(Be-O) of the Be₄O core |

| ~670 | δ(OCO) - Carboxylate scissoring |

| ~615 | ω(OCO) - Carboxylate wagging |

| ~480 | ν(Be-O) of the Be₄O core |

Note: ν = stretching, δ = bending, ρ = rocking, ω = wagging; as = asymmetric, s = symmetric.

Raman Spectral Data

Raman spectroscopy provides complementary information to IR spectroscopy. The expected Raman shifts for basic this compound are presented below.

| Raman Shift (cm⁻¹) | Tentative Assignment |

| ~2980 - 2920 | ν(C-H) of methyl groups |

| ~1450 - 1400 | νₛ(COO) - Symmetric stretching of carboxylate |

| ~1350 | δ(CH₃) - Methyl bending |

| ~970 | ρ(CH₃) - Methyl rocking |

| ~800 - 700 | ν(Be-O) of the Be₄O core |

| ~480 | ν(Be-O) of the Be₄O core |

Interpretation of Spectra

The vibrational spectra of basic this compound can be interpreted by considering the characteristic frequencies of its functional groups.

-

Acetate Ligand Vibrations: The strong bands in the 1600-1400 cm⁻¹ region are characteristic of the asymmetric and symmetric stretching modes of the carboxylate groups. The positions of these bands are sensitive to the coordination environment of the acetate ligands. The difference between the asymmetric and symmetric stretching frequencies (Δν) can provide information about the coordination mode of the carboxylate group.

-

Be₄O Core Vibrations: The lower frequency region (below 800 cm⁻¹) is dominated by vibrations of the Be₄O core.[4] The bands in this region are indicative of the integrity of the central oxo-beryllium cluster. For a related compound, beryllium acetylacetonate (B107027), bands at 1042, 826, 748, and 480 cm⁻¹ have been attributed to metal-oxygen stretching motions.[2]

Signaling Pathways and Logical Relationships in Drug Development

While basic this compound itself is not a therapeutic agent, understanding its interaction with biological molecules is relevant, particularly in the context of Chronic Beryllium Disease (CBD). The Be₄O core has been proposed as a potential binding species in biological systems.[4] Vibrational spectroscopy can be a valuable tool to probe the interactions of beryllium-containing species with proteins and other biomolecules.

The following diagram illustrates a hypothetical signaling pathway where a beryllium species interacts with a cellular receptor, leading to a downstream cellular response. Vibrational spectroscopy could be employed to study the initial binding event.

Conclusion

The vibrational spectra of basic this compound provide a detailed fingerprint of its unique molecular structure. Infrared and Raman spectroscopy are powerful techniques for characterizing this compound and for studying its interactions. The data and protocols presented in this guide offer a valuable resource for researchers and scientists working with beryllium compounds, particularly in the fields of materials science and toxicology. Further research, including detailed normal coordinate analysis and computational studies, would provide a more complete assignment of the vibrational modes and a deeper understanding of the bonding in this fascinating molecule.

References

Quantum Chemical Insights into Beryllium Acetate Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the quantum chemical studies of beryllium acetate (B1210297) complexes, with a primary focus on the well-characterized basic beryllium acetate, Be₄O(O₂CCH₃)₆. The document aims to provide a comprehensive resource for researchers, scientists, and professionals in drug development by summarizing key computational and experimental findings, offering detailed protocols, and visualizing complex relationships through signaling pathways and workflows.

Core Concepts: The Structure and Bonding of Basic this compound

Basic this compound possesses a unique and highly stable structure. At its heart lies a central oxygen atom tetrahedrally coordinated to four beryllium atoms. This [Be₄O]⁶⁺ core is further enclosed by six acetate ligands that bridge the six edges of the Be₄ tetrahedron. Each acetate group chelates to two beryllium atoms, resulting in a compact, cage-like, and nonpolar molecule. This intricate arrangement contributes to its notable volatility and solubility in organic solvents.

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and bonding within this complex. These studies confirm the covalent character of the Be-O bonds within the central cage and the bridging nature of the acetate ligands.

Experimental Protocols

Synthesis of Basic this compound

The standard laboratory synthesis of basic this compound involves the reaction of basic beryllium carbonate with glacial acetic acid.[1][2][3][4]

Materials:

-

Basic beryllium carbonate (Be₂(CO₃)(OH)₂)

-

Glacial acetic acid (CH₃COOH)

-

Chloroform (CHCl₃) for purification

Procedure:

-

Basic beryllium carbonate is treated with hot glacial acetic acid. The reaction proceeds with the evolution of carbon dioxide.

-

The mixture is heated until the effervescence ceases, indicating the completion of the reaction.

-

The resulting solution is then cooled, allowing the crude basic this compound to crystallize.

-

The crude product is collected by filtration.

-

Purification is achieved by recrystallization from a suitable organic solvent, such as chloroform. The high solubility in nonpolar solvents is a key characteristic of this complex.[1][2]

-

The purified crystals are then dried under vacuum.

A visual representation of the synthesis workflow is provided below.

Characterization Techniques

The synthesized basic this compound can be characterized using a variety of spectroscopic and analytical techniques:

-

X-ray Crystallography: Provides definitive information about the molecular structure, including bond lengths and angles.

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: Used to identify the vibrational modes of the complex, particularly the characteristic carboxylate stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ⁹Be NMR is a powerful tool for probing the local environment of the beryllium nuclei.[5] ¹H and ¹³C NMR can be used to characterize the acetate ligands.

Quantum Chemical Studies: Methodology and Data

Computational studies on this compound complexes primarily utilize Density Functional Theory (DFT) and ab initio methods to predict and analyze their electronic and structural properties.

Computational Methodology

A typical quantum chemical workflow for studying this compound complexes is outlined below.

Commonly employed theoretical levels include:

-

Density Functional Theory (DFT): Functionals like B3LYP are frequently used in combination with basis sets such as 6-311G(d,p) for a good balance between accuracy and computational cost.

-

Ab initio Methods: Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can also be used for higher accuracy, though at a greater computational expense.

Calculated Molecular Properties

Table 1: Representative Calculated Bond Lengths for Basic this compound (Be₄O(O₂CCH₃)₆)

| Bond | Expected Bond Length (Å) |

| Be - O(central) | ~1.67 |

| Be - O(acetate) | ~1.62 |

| C - O | ~1.26 |

| C - C | ~1.50 |

Table 2: Representative Calculated Bond Angles for Basic this compound (Be₄O(O₂CCH₃)₆)

| Angle | Expected Bond Angle (°) |

| O(central)-Be-O(acetate) | ~115 |

| O(acetate)-Be-O(acetate) | ~103 |

| O - C - O | ~123 |

Table 3: Representative Calculated Vibrational Frequencies for Basic this compound (Be₄O(O₂CCH₃)₆)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| ν(C=O) asymmetric stretch | 1600 - 1550 |

| ν(C=O) symmetric stretch | 1450 - 1400 |

| ν(Be-O) stretch | 850 - 700 |

Table 4: Calculated ⁹Be NMR Chemical Shifts

| Compound | Coordination Number | Expected Chemical Shift (ppm) |

| Basic this compound | 4 | 0 - 10 |

Note: The values presented in these tables are based on published data for similar beryllium complexes and are intended to be representative. Actual calculated values will vary depending on the specific level of theory and basis set employed.

Signaling Pathways and Logical Relationships

The interaction of beryllium with biological systems is a critical area of research, particularly in the context of drug development and toxicology. The following diagram illustrates a simplified logical relationship between the physicochemical properties of beryllium complexes, as determined by quantum chemical studies, and their potential biological activity.

Understanding these relationships at a molecular level, aided by quantum chemical calculations, is crucial for designing safer beryllium-containing compounds or developing therapeutic agents to mitigate beryllium toxicity.

Conclusion

Quantum chemical studies provide an indispensable tool for understanding the intricate structure, bonding, and reactivity of this compound complexes. This guide has summarized the key experimental and computational methodologies, presented representative data, and visualized important workflows and relationships. For researchers and professionals in drug development, a thorough grasp of these principles is essential for advancing the science and application of beryllium-containing compounds.

References

Unveiling the Core: A Technical Guide to the Tetrahedral Structure of Basic Beryllium Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the unique tetrahedral structure of basic beryllium acetate (B1210297), a compound with the formula Be₄O(O₂CCH₃)₆. While it currently has limited direct applications, its distinctive molecular architecture and remarkable stability make it a subject of significant interest in coordination chemistry and structural analysis.[1][2] This document provides a comprehensive overview of its structure, supported by quantitative data, detailed experimental protocols, and a visual representation of its core.

The Tetrahedral Core of Basic Beryllium Acetate

Basic this compound possesses a highly symmetrical and stable structure.[1][2] At its heart lies a central oxygen atom that is tetrahedrally coordinated to four beryllium atoms, forming a Be₄O⁶⁺ core.[3] This central tetrahedron is the defining feature of the molecule.

The six acetate groups (CH₃CO₂⁻) act as bridging ligands, with each acetate group spanning a pair of beryllium atoms.[3] The oxygen atoms of the carboxylate groups coordinate to the beryllium ions, creating a cage-like structure of interlocking six-membered Be₂O₃C rings.[3] This arrangement contributes to the compound's notable stability, allowing it to be distilled at 330 °C without decomposition.[3] The overall molecule is nonpolar, rendering it insoluble in water but soluble in organic solvents like chloroform (B151607).[1][2]

Quantitative Structural Data

The precise atomic arrangement of basic this compound was determined through X-ray crystallography. The following table summarizes key interatomic distances within the molecule as reported by Pauling and Sherman in 1934.

| Interacting Atoms | Bond Length (Å) |

| Be - O (central) | 1.65 |

| C - O (carboxyl) | 1.29 |

| C - C (methyl) | 1.54 |

| O (carboxyl) - O (carboxyl) in the same acetate group | 2.35 |

| Be - O (carboxyl) | 1.65 |

Experimental Protocols

Synthesis of Basic this compound

A standard and effective method for the preparation of basic this compound involves the reaction of basic beryllium carbonate with glacial acetic acid.[4]

Materials:

-

Basic beryllium carbonate (8 g)

-

Glacial acetic acid (16 ml)

-

Dry chloroform (20 ml)

Procedure:

-

A mixture of 8 g of basic beryllium carbonate and 16 ml of glacial acetic acid is heated on a steam bath or hot plate.[4]

-

The mixture is stirred continuously until the evolution of carbon dioxide ceases, indicating the completion of the reaction.[4]

-

The resulting solution is then cooled, allowing the crude product to crystallize.[4]

-

The crystals are collected by suction filtration and air-dried.[4]

-

For purification, the crude material is stirred with 20 ml of dry chloroform to dissolve the basic this compound, leaving behind insoluble impurities.[4]

-

The chloroform solution is filtered to remove these impurities.[4]

-

The chloroform is then evaporated from the filtrate on a steam bath to yield colorless crystals of basic this compound.[4]

-

The purified crystals are dried in a vacuum to remove any residual solvent. This method typically yields about 65% of the theoretical product.[4]

Crystal Structure Determination by X-ray Diffraction

The determination of the crystal structure of basic this compound was a landmark achievement in understanding coordination complexes. While the original experiments were conducted in the early 20th century, the general principles of single-crystal X-ray diffraction remain the same.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of basic this compound, free of defects, is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensities. This pattern is recorded on a detector.

-

Data Processing: The intensities and positions of the diffraction spots are measured. These data are then corrected for various experimental factors.

-

Structure Solution: The corrected diffraction data are used to calculate an electron density map of the crystal. This map reveals the positions of the atoms in the unit cell. For basic this compound, the high symmetry of the molecule aided in the solution of the structure.

-

Structure Refinement: The initial atomic positions are refined using computational methods to achieve the best possible fit between the observed diffraction pattern and the one calculated from the structural model. This refinement process yields precise bond lengths and angles.

Molecular Structure Visualization

The following diagram illustrates the tetrahedral core and the bridging acetate ligands of the basic this compound molecule.

Caption: Tetrahedral core of basic this compound with bridging acetate groups.

References

An In-depth Technical Guide to the Hydrolysis of Beryllium Acetate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of beryllium acetate (B1210297) in aqueous solutions. Due to the pronounced tendency of the beryllium ion (Be²⁺) to hydrolyze, solutions of beryllium salts, including beryllium acetate, are acidic. The aqueous chemistry of beryllium is dominated by the formation of various hydroxo complexes. This document synthesizes available data on beryllium hydrolysis, presenting quantitative data, experimental protocols, and visual representations of the core chemical processes.

Introduction to Beryllium Hydrolysis

When this compound, Be(CH₃COO)₂, is dissolved in water, the beryllium ion is hydrated to form the tetra-aqua beryllium(II) ion, [Be(H₂O)₄]²⁺. This aquo-ion is a strong Lewis acid and readily undergoes hydrolysis, donating a proton to a surrounding water molecule to form a series of hydroxo complexes. This process is responsible for the acidic nature of beryllium salt solutions.

The hydrolysis of the beryllium ion is a complex process involving the formation of both mononuclear and polynuclear species. The most stable and predominant hydrolysis product is the trimeric ion, [Be₃(OH)₃(H₂O)₆]³⁺. The formation of these complexes is highly dependent on factors such as pH, beryllium concentration, and temperature. At a pH of 5 or higher, beryllium hydroxide (B78521), Be(OH)₂, which is insoluble in water, begins to precipitate.

Quantitative Data on Beryllium Hydrolysis

The equilibrium constants for the hydrolysis reactions of the beryllium ion have been determined by various researchers. The following tables summarize the key quantitative data available in the literature.

Table 1: Equilibrium Constants for Mononuclear and Polynuclear Beryllium Hydrolysis Species

| Equilibrium Reaction | log K (T = 298 K, infinite dilution) | Reference |

| Be²⁺ + H₂O ⇌ BeOH⁺ + H⁺ | -5.39 ± 0.14 | [1] |

| Be²⁺ + 2H₂O ⇌ Be(OH)₂ + 2H⁺ | -11.20 ± 0.07 | [1] |

| 2Be²⁺ + H₂O ⇌ Be₂OH³⁺ + H⁺ | -3.54 ± 0.04 | [1] |

| 3Be²⁺ + 3H₂O ⇌ Be₃(OH)₃³⁺ + 3H⁺ | -8.83 ± 0.09 | [1] |

Data compiled from Brown and Ekberg (2016) as cited in NECTAR COST.[1]

Table 2: Additional Reported Hydrolysis Constants for Beryllium

| Equilibrium Reaction | log K | Conditions | Reference |

| 3Be²⁺ + 3H₂O ⇌ Be₃(OH)₃³⁺ + 3H⁺ | -8.66 ± 0.03 | 3 M ClO₄⁻ | [2] |

| 2Be²⁺ + H₂O ⇌ Be₂OH³⁺ + H⁺ | -3.24 ± 0.02 | 3 M ClO₄⁻ | [2] |

| Be²⁺ + 2H₂O ⇌ Be(OH)₂ + 2H⁺ | -10.9 ± 0.2 | 3 M ClO₄⁻ | [2] |

| Be(H₂O)₄²⁺ ⇌ 2H⁺ + Be(H₂O)₂(OH)₂ | -13.65 | Not specified | [3] |

| Be(H₂O)₄²⁺ ⇌ 3H⁺ + Be(H₂O)(OH)₃⁻ | -24.11 | Not specified | [3] |

The Role of the Acetate Ion

In a solution of this compound, the acetate ion (CH₃COO⁻) can act as a ligand, competing with water and hydroxide ions to coordinate with the beryllium ion. This can lead to the formation of mixed acetato-hydroxo-aqua complexes. However, the aqueous solution chemistry of beryllium is heavily dominated by hydrolysis, especially the formation of the stable [Be₃(OH)₃]³⁺ trimer.[4] The formation of complex species is a competitive process between the ligand and the hydrolysis reaction.[5]

A distinct and highly stable compound, basic this compound (Be₄O(CH₃COO)₆), can be formed under specific conditions, typically by reacting beryllium hydroxide with acetic acid.[6][7] This compound has a unique structure with a central oxygen atom tetrahedrally coordinated to four beryllium atoms, and acetate groups bridging the beryllium centers.[5][8] It is important to note that this is a specific product and not a typical hydrolysis species found in a simple aqueous solution of this compound. Basic this compound is notable for its stability and can be distilled at 330°C.[8]

Signaling Pathways and Logical Relationships

The hydrolysis of the beryllium ion in an aqueous solution of this compound can be visualized as a series of competing equilibria. The initial dissolution and hydration is followed by a cascade of hydrolysis and polymerization steps, ultimately leading to the formation of various hydroxo complexes.

Caption: Hydrolysis pathway of this compound in aqueous solution.

Experimental Protocols

The study of beryllium hydrolysis often involves potentiometric titrations and various spectroscopic and analytical techniques to determine the concentration of different beryllium species in solution.

This protocol is based on the methodology described for studying the hydrolysis of the beryllium ion.[2]

Objective: To determine the average number of hydroxide ions bound per beryllium ion (Z) as a function of pH and thereby calculate hydrolysis constants.

Materials:

-

This compound solution of known concentration (e.g., 10 mM)

-

Standardized strong acid (e.g., 0.1 M HClO₄)

-

Standardized strong base (e.g., 0.1 M NaOH)

-

Inert salt for maintaining constant ionic strength (e.g., 3 M NaClO₄)

-

Calibrated pH electrode or hydrogen electrode setup

-

Potentiometer

-

Thermostated reaction vessel

-

Nitrogen gas supply for inert atmosphere

Procedure:

-

Prepare a series of solutions with a constant total beryllium concentration (B) and a constant ionic strength.

-

Maintain the temperature of the reaction vessel at 25°C.

-

Bubble nitrogen gas through the solution to exclude atmospheric CO₂.

-

Perform a potentiometric titration by adding known volumes of the standard base to the this compound solution.

-

Record the electromotive force (E) after each addition, allowing the system to reach equilibrium.

-

The concentration of free hydrogen ions (h) can be calculated from the measured E.[2]

-

The average number of OH⁻ bound per Be²⁺ (Z) is calculated using the formula: Z = (h - H) / B, where H is the analytical excess of hydrogen ions.[2]

-

Plot Z as a function of -log[H⁺] (or pH).

-

The resulting data can be analyzed using computational methods to determine the stoichiometry and stability constants of the various hydroxo complexes formed.

Caption: Workflow for potentiometric titration of this compound.

Several analytical techniques can be employed to determine the concentration of beryllium in solutions and to study its speciation.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique for determining the total beryllium concentration at ultra-trace levels.[9]

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Suitable for quantifying beryllium at moderate to high concentrations.[9]

-

Atomic Absorption Spectrometry (AAS): Flame AAS (FAAS) can be used for higher concentrations, while Electrothermal AAS (ETAAS) offers enhanced sensitivity for low-level quantification.[9]

-

Spectrophotometry: Beryllium can form colored complexes with certain reagents (e.g., Eriochrome Cyanine R), which can be quantified using UV-Vis spectrophotometry.[10]

-

Solvent Extraction: This technique can be used to separate different beryllium species from the aqueous phase for further analysis.[11]

The choice of analytical technique depends on the required sensitivity, the complexity of the sample matrix, and the specific beryllium species of interest. For complex matrices, separation and preconcentration techniques may be necessary.[9]

Conclusion

The hydrolysis of this compound in aqueous solutions is a complex process governed by the inherent tendency of the hydrated beryllium ion to form various mononuclear and polynuclear hydroxo complexes, most notably the [Be₃(OH)₃]³⁺ trimer. While the acetate ion can participate in complex formation, the hydrolysis reactions are generally dominant. Understanding the quantitative aspects and the experimental methodologies for studying these equilibria is crucial for researchers and professionals working with beryllium-containing compounds, particularly in fields where the behavior of beryllium in aqueous environments is of interest, such as in drug development and environmental science.

References

- 1. cost-nectar.eu [cost-nectar.eu]

- 2. scispace.com [scispace.com]

- 3. connectsci.au [connectsci.au]

- 4. researchgate.net [researchgate.net]

- 5. Beryllium - Wikipedia [en.wikipedia.org]

- 6. US2641611A - Method of producing beryllium basic acetate - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. Basic this compound - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. HYDROLYSIS OF BIS-(ACETYLACETONATO)-BERYLLIUM(II) (Journal Article) | OSTI.GOV [osti.gov]

The Thermochemistry of Basic Beryllium Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract